molecular formula C18H32N4O2 B2466110 N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311979-74-4

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Cat. No. B2466110
CAS RN: 1311979-74-4
M. Wt: 336.48
InChI Key: OTJMESBKPVRVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound is also known as CPP-115, and it is a derivative of the GABAergic neurotransmitter, γ-aminobutyric acid (GABA). The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves the inhibition of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the metabolism of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-T, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide increases the levels of GABA in the brain, which has a calming effect and can potentially reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide are still being studied. However, initial studies have shown that the compound has a positive effect on GABA metabolism, which can potentially reduce the symptoms of various neurological disorders. The compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include its potential to increase the levels of GABA in the brain, which can have a calming effect and potentially reduce the symptoms of various neurological disorders. The compound also has a low toxicity profile, which makes it a promising candidate for further research.
The limitations of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include the fact that its mechanism of action is still being studied, and its long-term effects are not yet fully understood. The compound also requires further research to determine its efficacy and safety in treating various neurological disorders.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide. These include:
1. Further studies to understand the mechanism of action of the compound and its long-term effects.
2. Clinical trials to determine the efficacy and safety of the compound in treating various neurological disorders.
3. Studies to determine the optimal dosage and administration of the compound.
4. Research to explore the potential of the compound in treating other conditions, such as addiction and chronic pain.
5. Studies to determine the potential of the compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its long-term effects. Clinical trials are needed to determine the efficacy and safety of the compound in treating various neurological disorders.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves several steps. The first step involves the reaction of 1-cyanocyclohexane with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with N-methyl-N-(2-chloroethyl)acetamide to form the intermediate compound, which is then reacted with 4-(2-ethoxyethyl)piperazine to form the final product, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-3-24-14-13-21-9-11-22(12-10-21)15-17(23)20(2)18(16-19)7-5-4-6-8-18/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMESBKPVRVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.